molecular formula C19H27N3 B5029271 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine

Cat. No. B5029271
M. Wt: 297.4 g/mol
InChI Key: FMVJSBOBGLCKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine, also known as WAY-100635, is a selective antagonist for the serotonin 5-HT1A receptor. This molecule has been widely used in scientific research to study the role of serotonin in various physiological and pathological processes.

Mechanism of Action

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine acts as a selective antagonist for the serotonin 5-HT1A receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of various physiological and pathological processes. By blocking the activity of this receptor, 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine can modulate the effects of serotonin on various cellular and molecular processes.
Biochemical and Physiological Effects:
1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine has been shown to modulate the effects of serotonin on various physiological and pathological processes. This molecule has been shown to regulate mood, anxiety, and cognition by modulating the activity of the 5-HT1A receptor. It has also been shown to regulate neurotransmitter release, synaptic plasticity, and neuroprotection.

Advantages and Limitations for Lab Experiments

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist for the serotonin 5-HT1A receptor, which allows for the specific modulation of this receptor without affecting other receptors. Another advantage is that it has a high affinity for the 5-HT1A receptor, which allows for the effective modulation of this receptor at low concentrations. One limitation is that it may have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine. One direction is the development of more selective and potent antagonists for the serotonin 5-HT1A receptor. Another direction is the study of the role of the 5-HT1A receptor in the regulation of other physiological and pathological processes. This may involve the study of the effects of serotonin and the 5-HT1A receptor on immune function, metabolism, and cardiovascular function. Additionally, the use of 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine in combination with other molecules may provide new insights into the regulation of serotonin and the 5-HT1A receptor in various cellular and molecular processes.

Synthesis Methods

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 4-isopropenyl-1-cyclohex-1-ene with formaldehyde to form 4-(4-formyl-1-cyclohexen-1-yl)but-3-en-2-one. This intermediate is then reacted with 2-pyridinemethanamine to form 1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine.

Scientific Research Applications

1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine has been extensively used in scientific research to study the role of serotonin and the 5-HT1A receptor in various physiological and pathological processes. This molecule has been used to study the effects of serotonin on mood, anxiety, and cognition. It has also been used to study the role of the 5-HT1A receptor in the regulation of neurotransmitter release, synaptic plasticity, and neuroprotection.

properties

IUPAC Name

1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3/c1-16(2)18-8-6-17(7-9-18)15-21-11-13-22(14-12-21)19-5-3-4-10-20-19/h3-6,10,18H,1,7-9,11-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVJSBOBGLCKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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